molecular formula C10H19NO B1580532 4-Cyclohexylmorpholine CAS No. 6425-41-8

4-Cyclohexylmorpholine

Cat. No.: B1580532
CAS No.: 6425-41-8
M. Wt: 169.26 g/mol
InChI Key: BRKHZWFIIVVNTA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Cyclohexylmorpholine can be synthesized through various methods. One notable method involves the palladium-catalyzed direct coupling of aryl ethers and morpholines. This process uses hydrogen as a hydrogen resource and does not require acidic additives . The reaction conditions typically involve the use of palladium catalysts and aryl ethers, resulting in the formation of this compound through the cleavage of C(Ar)–O bonds and subsequent reductive amination .

Industrial Production Methods: In industrial settings, this compound can be produced by mixing diethylene glycol and cyclohexylamine in a mixing tank . This method is scalable and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclohexylmorpholine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often employed.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexylamines.

Scientific Research Applications

4-Cyclohexylmorpholine has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 4-cyclohexylmorpholine exerts its effects involves the interaction with molecular targets and pathways. For instance, in catalytic reactions, it may facilitate the cleavage of specific bonds, such as C(Ar)–O bonds, leading to the formation of desired products . The exact molecular targets and pathways can vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

4-Cyclohexylmorpholine can be compared with other similar compounds, such as:

    Cyclohexylamine: Both compounds contain a cyclohexyl group, but cyclohexylamine lacks the morpholine ring.

    N-Cyclohexylmorpholine: This is another name for this compound, highlighting its structural similarity.

    Morpholine: The parent compound of this compound, which lacks the cyclohexyl group.

The uniqueness of this compound lies in its combination of the morpholine ring and the cyclohexyl group, which imparts distinct chemical properties and reactivity .

Properties

IUPAC Name

4-cyclohexylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h10H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKHZWFIIVVNTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30214471
Record name Morpholine, 4-cyclohexyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6425-41-8
Record name Cyclohexylmorpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6425-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine, 4-cyclohexyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Cyclohexylmorpholine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151054
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Record name Morpholine, 4-cyclohexyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-cyclohexylmorpholine
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods

Procedure details

1-morpholinocyclohexene (32.3 g; 0.19 mole) and phosphorous acid (15.9 g; 0.19 mole) were heated together with stirring to 100° and maintained for 1 hour. Dilution with water, basification with NaOH and extraction with chloroform gave 29.7 g (91% of N-cyclohexylmorpholine after evaporation of the solvent. ##STR17##
Quantity
32.3 g
Type
reactant
Reaction Step One
Quantity
15.9 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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